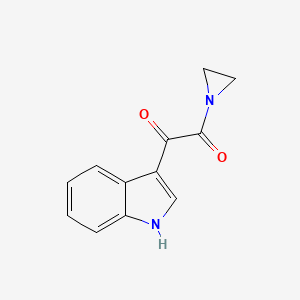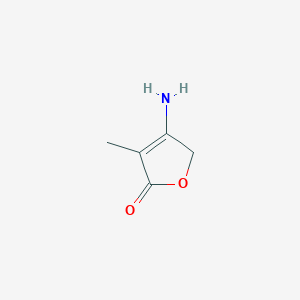
4-Amino-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-methyl-5H-furan-2-one is a heterocyclic organic compound with a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methyl-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component reaction of aromatic amines, aldehydes, and acetylenic esters using catalysts such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.
Industrial Production Methods
Industrial production of 4-amino-3-methyl-5H-furan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective and environmentally friendly catalysts is crucial in industrial settings to minimize production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-3-methyl-5H-furan-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-3-methyl-5H-furan-2-one include other furan derivatives such as 4-methyl-5H-furan-2-one and flupyradifurone . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
4-amino-3-methyl-5H-furan-2-one is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
CAS No. |
33693-54-8 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-amino-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H7NO2/c1-3-4(6)2-8-5(3)7/h2,6H2,1H3 |
InChI Key |
QJDKEKAREQSWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


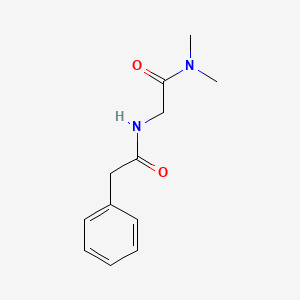
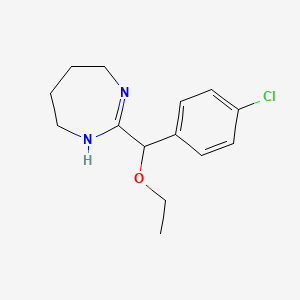
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
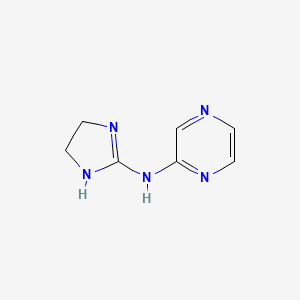
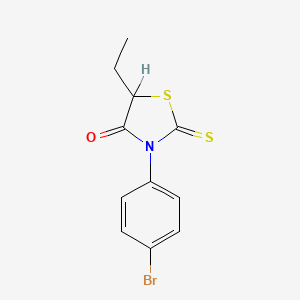
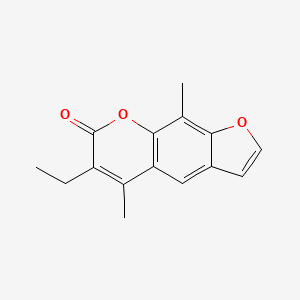
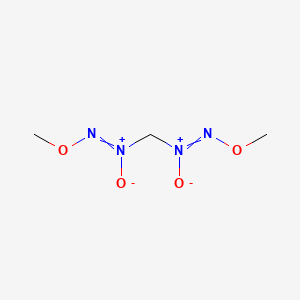
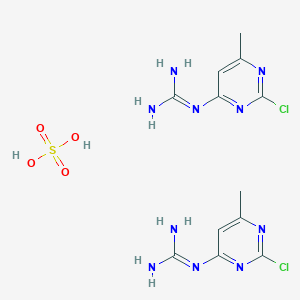
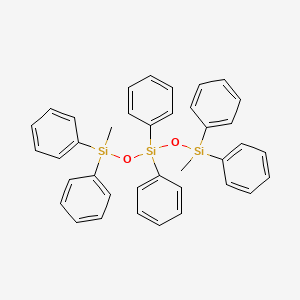
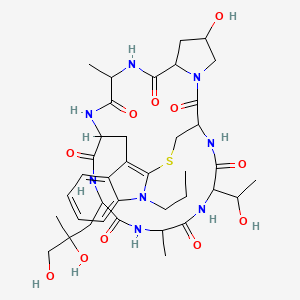
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
